2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate
Description
This compound features a phenothiazine core substituted at position 2 with a chlorine atom, linked via a 2-oxoethyl group to a 2-methylpiperidine-1-carbodithioate moiety. The phenothiazine scaffold is historically significant in antipsychotic drugs (e.g., chlorpromazine), where its planar tricyclic structure facilitates interactions with dopamine receptors . The 2-oxoethyl linker introduces a ketone group, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl] 2-methylpiperidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS3/c1-14-6-4-5-11-23(14)21(26)27-13-20(25)24-16-7-2-3-8-18(16)28-19-10-9-15(22)12-17(19)24/h2-3,7-10,12,14H,4-6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBYXECFYGFQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate typically involves multiple steps, starting from readily available precursors One common route involves the chlorination of phenothiazine to introduce the chloro substituent This is followed by the formation of the oxoethyl group through a reaction with an appropriate aldehyde or ketone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Structural Analysis
The compound combines three key structural elements:
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Phenothiazine core : A heterocyclic aromatic system (2-chloro-10H-phenothiazine).
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Carbodithioate group : A sulfur-based functional group (-C(S)S-) typically formed via nucleophilic reactions.
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2-methylpiperidine substituent : A bicyclic amine derivative.
This structure suggests potential reactivity at the phenothiazine ring, the carbodithioate sulfur centers, and the piperidine nitrogen.
Phenothiazine Core Modifications
Phenothiazine derivatives like chlorpromazine ( ) undergo:
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Alkylation : Substitution at the 10-position (e.g., chlorpromazine forms via alkylation with N,N-dimethylpropan-1-amine).
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Oxidation : Formation of sulfoxides ( ) under oxidative conditions.
Carbodithioate Formation
The carbodithioate group (S-C=S) typically forms via:
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Nucleophilic attack : Reaction of a carbon nucleophile (e.g., ketones) with carbon disulfide (CS₂) and a base (e.g., NaOH).
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Substitution : Replacement of leaving groups with dithiocarboxylate ions.
Piperidine Functionalization
2-methylpiperidine ( ) is a common building block for:
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Alkylation : Formation of quaternary salts.
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Coordination chemistry : Metal complexation.
Reactivity Profile
Potential Stability Concerns
Key degradation pathways (inferred):
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Hydrolysis : Carbodithioate hydrolysis to thiol derivatives.
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Oxidation : Phenothiazine ring oxidation (similar to chlorpromazine sulfoxide ).
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Thermal decomposition : Cleavage of the ester-like carbodithioate linkage.
Analytical Considerations
Research Gaps
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No specific literature : No direct references to this exact compound were found in the provided sources.
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Limited carbodithioate data : While phenothiazine and piperidine chemistry are documented ( ), carbodithioate reactivity in this context remains unexplored.
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Toxicity studies : No bioassay results or safety data available for this structure.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving phenothiazine derivatives.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects.
Industry: Potential use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. The presence of the chloro and carbodithioate groups may influence the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenothiazine Derivatives with Piperidine/Carboxamide Substituents
N,N-Diethyl-1-(2-oxo-2-(10H-phenothiazine-10-yl)ethyl)piperidine-3-carboxamide (Compound 6, )
- Structural Differences : Replaces the carbodithioate group with a carboxamide (–CONEt₂) and positions the substituent at piperidine-3 instead of 2-methylpiperidine.
- Piperidine-3 substitution may alter steric interactions with biological targets compared to the 2-methyl group in the target compound.
- Synthesis: Derived from 2-chloro-1-(10H-phenothiazine-10-yl)ethan-1-one, similar to the target compound, but uses N,N-diethylpiperidine-3-carboxamide instead of a carbodithioate precursor .
Phenothiazine-Thiopyrimidine Hybrids
4-Amino-2-(2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethylthio)pyrimidine-5-carbonitrile (Compound 22, )
- Structural Differences : Substitutes the carbodithioate with a thiopyrimidine group (–S–C₃HN₂–CN).
- The absence of dithiocarbamate limits metal chelation but could improve selectivity for kinase inhibition.
Piperazine-Linked Phenothiazine Derivatives
2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine ()
- Structural Differences : Uses a propyl linker and a 4-methylpiperazine group instead of the oxoethyl-carbodithioate chain.
- The propyl linker increases flexibility, possibly affecting binding kinetics.
- Therapeutic Context: Piperazine-substituted phenothiazines are often optimized for antipsychotic efficacy with reduced extrapyramidal side effects, contrasting with the target compound’s unexplored dithiocarbamate effects .
Comparison with Adamantane-Based Ester Derivatives
Adamantane-containing compounds () share structural parallels in their use of bulky hydrophobic groups (adamantane vs. phenothiazine) and ester/ketone linkers.
2-(Adamantan-1-yl)-2-oxoethyl Benzoates ()
- Structural Analogies: Both compounds employ a 2-oxoethyl linker but differ in core structures (adamantane vs. phenothiazine) and terminal groups (benzoate ester vs. carbodithioate).
- Functional Differences : Adamantane derivatives exhibit selective antioxidant activity (IC₅₀ = 12–35 μM for H₂O₂ scavenging) and anti-inflammatory effects (85–92% inhibition of protein denaturation at 100 μg/mL), attributed to adamantane’s rigidity and ester groups . The target compound’s dithiocarbamate may enhance radical scavenging via sulfur-mediated redox cycling but lacks direct evidence.
- Conformational Analysis: X-ray studies reveal adamantane esters adopt synclinal conformations with head-to-tail packing, optimizing crystal stability. Phenothiazine derivatives’ packing behavior remains unstudied but may differ due to planar aromaticity .
Nitrogen-Containing Adamantane Derivatives (Compounds 2p, 2q, 2r; )
- Key Features : Incorporation of pyridine or nitrile groups enhances anti-inflammatory activity (e.g., 2r: 94% inhibition vs. diclofenac’s 89% at 100 μg/mL).
Biological Activity
The compound 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H19ClN2OS3
- Molecular Weight : 423.01 g/mol
- CAS Number : 496787-05-4
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Antagonism : Similar to other phenothiazines, it may exhibit antagonistic effects on dopamine receptors (D2), which are crucial in the treatment of psychiatric disorders.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Antipsychotic Properties
Phenothiazine derivatives have been widely studied for their antipsychotic effects. A study indicated that compounds with similar structures showed significant binding affinity to D2 receptors, which correlates with their efficacy in treating schizophrenia and other psychotic disorders .
Anti-inflammatory Effects
Research has demonstrated that phenothiazine derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This activity has been linked to the modulation of nuclear factor kappa B (NF-kB) signaling pathways .
Antimicrobial Activity
Some studies suggest that phenothiazine derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: Antipsychotic Efficacy
A clinical trial involving a related phenothiazine compound demonstrated significant improvements in patients with schizophrenia when treated with a dosage regimen that included this class of drugs. The study reported a reduction in psychotic symptoms and improved quality of life metrics .
Case Study 2: Anti-inflammatory Effects
In vitro studies on human cell lines showed that the compound effectively reduced the secretion of interleukin-6 (IL-6), a key mediator in inflammatory responses. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Research Findings
Q & A
Q. What statistical approaches address batch-to-batch variability in pharmacological data?
- Methodological Answer : Apply mixed-effects models to account for random factors (e.g., synthesis batch, assay plate). Use principal component analysis (PCA) to identify latent variables (e.g., impurity profiles) influencing bioactivity. Cross-validate results with independent datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
